Cadmium(II)acetatexhydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

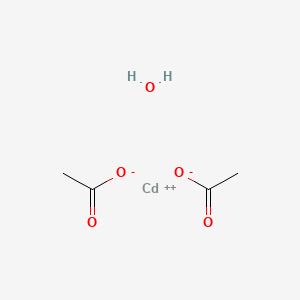

Cadmium(II) acetate xhydrate, also known as cadmium diacetate, is a chemical compound with the formula Cd(O₂CCH₃)₂(H₂O)₂. This compound is available in both anhydrous and dihydrate forms, with the dihydrate being more common. It appears as white or colorless crystals and is highly soluble in water and ethanol .

准备方法

Synthetic Routes and Reaction Conditions: Cadmium(II) acetate xhydrate can be synthesized by treating cadmium oxide with acetic acid in the presence of water: [ \text{CdO} + 2 \text{CH}_3\text{COOH} + \text{H}_2\text{O} \rightarrow \text{Cd(O}_2\text{CCH}_3\text{)}_2(\text{H}_2\text{O})_2 ] Alternatively, it can be prepared by reacting cadmium nitrate with acetic anhydride .

Industrial Production Methods: In industrial settings, cadmium(II) acetate xhydrate is produced by dissolving cadmium metal or cadmium oxide in acetic acid, followed by crystallization to obtain the desired hydrate form .

Types of Reactions:

Oxidation: Cadmium(II) acetate xhydrate can undergo oxidation to form cadmium oxide.

Reduction: It can be reduced to elemental cadmium under specific conditions.

Substitution: The acetate ligands can be substituted by other ligands such as halides or phosphines.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen.

Reduction: Requires reducing agents like hydrogen gas or metals such as zinc.

Substitution: Involves reacting with halide salts or phosphine compounds under controlled conditions.

Major Products Formed:

Oxidation: Cadmium oxide (CdO)

Reduction: Elemental cadmium (Cd)

Substitution: Cadmium halides (e.g., CdCl₂) or cadmium phosphine complexes.

科学研究应用

Cadmium(II) acetate xhydrate has several applications in scientific research:

Biology: Employed in studies related to metal toxicity and its effects on biological systems.

Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.

Industry: Utilized in the production of cadmium oxide thin films for gas sensors, phototransistors, and diodes.

作用机制

Cadmium(II) acetate xhydrate exerts its effects primarily through the release of cadmium ions (Cd²⁺). These ions can interact with various cellular components, leading to oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions can result in cellular damage, apoptosis, and carcinogenesis.

相似化合物的比较

- Cadmium chloride (CdCl₂)

- Cadmium bromide (CdBr₂)

- Cadmium iodide (CdI₂)

- Zinc acetate (Zn(O₂CCH₃)₂)

- Mercury(II) acetate (Hg(O₂CCH₃)₂)

- Silver acetate (Ag(O₂CCH₃))

Comparison: Cadmium(II) acetate xhydrate is unique due to its high solubility in water and ethanol, making it more versatile for various applications compared to its halide counterparts. Additionally, its ability to form coordination polymers with acetate ligands interconnecting cadmium centers distinguishes it from other cadmium compounds .

生物活性

Cadmium(II) acetate dihydrate (Cd(O₂CCH₃)₂·2H₂O) is a cadmium salt that has garnered attention due to its significant biological activity, particularly its toxicity and potential carcinogenic effects. This article explores the biological implications of cadmium acetate dihydrate, including its toxicological profile, mechanisms of action, and environmental impact.

Cadmium acetate dihydrate appears as a white crystalline solid and is highly soluble in water. Its structure consists of cadmium ions coordinated with acetate ligands and water molecules, contributing to its unique biological interactions.

Toxicological Profile

Cadmium compounds are known for their toxicity, with cadmium acetate dihydrate classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) . The compound's biological activity can be summarized in the following key areas:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) for cadmium acetate dihydrate is approximately 333 mg/kg in rats, indicating high acute toxicity .

- Chronic Effects : Long-term exposure can lead to severe health issues, including kidney damage, lung injury upon inhalation, and potential reproductive toxicity .

Cadmium induces toxicity through various mechanisms:

- Oxidative Stress : Cadmium exposure leads to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.

- Apoptosis : Studies have shown that cadmium acetate can induce apoptosis in various cell types, including lung epithelial cells, through pathways involving mitogen-activated protein kinases (MAPKs) .

- Bioaccumulation : Cadmium can bioaccumulate in aquatic organisms, leading to long-term ecological consequences and food chain impacts .

Case Study 1: Cadmium-Induced Nephrotoxicity

A study on rats exposed to cadmium acetate demonstrated significant accumulation of cadmium in the renal cortex and liver. The research indicated that exposure via drinking water resulted in higher tissue concentrations compared to dietary exposure . This study emphasized the importance of exposure medium on bioavailability and tissue accumulation rates.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental risks associated with cadmium salts highlighted that cadmium acetate poses a significant threat to aquatic life due to its high solubility and toxicity . The study recommended stringent regulations for handling and disposal to mitigate ecological risks.

Data Summary

The following table summarizes key findings related to the biological activity of cadmium acetate dihydrate:

| Parameter | Observation |

|---|---|

| Chemical Formula | Cd(O₂CCH₃)₂·2H₂O |

| LD50 (Rats) | 333 mg/kg |

| Carcinogenic Classification | Group 1 (IARC) |

| Primary Toxicity Effects | Kidney damage, lung injury |

| Mechanisms of Toxicity | Oxidative stress, apoptosis |

| Environmental Impact | Highly toxic to aquatic organisms |

属性

IUPAC Name |

cadmium(2+);diacetate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Cd.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNYWDYNPPTGLP-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Cd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CdO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。